2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid
Overview
Description
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is a chemical compound with the molecular formula C9H12FNO2 It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the introduction of the fluorine atom and the hydroxyl group onto the phenol ring, followed by the addition of the methylamino group. One common method involves the use of fluorinated precursors and specific reaction conditions to achieve the desired substitution on the phenol ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final product isolation. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to target molecules, influencing biological activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylephrine: Similar in structure but lacks the hydroxyl group.
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol: A closely related compound with slight structural variations.
Uniqueness
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a fluorine atom, hydroxyl group, and methylamino group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPPFYMSIJCDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)F)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911289 | |
Record name | Oxalic acid--2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109672-73-3 | |
Record name | 4-Fluorophenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109672733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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